

Comparative Structural Analysis: 3-Bromoquinoline-7-carboxamide[1]

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Compound of Interest

Compound Name: 3-Bromoquinoline-7-carboxamide

CAS No.: 1956371-42-8

Cat. No.: B2835059

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Executive Summary & Compound Profile

3-Bromoquinoline-7-carboxamide represents a "privileged scaffold" in medicinal chemistry.[1] [2] The 7-carboxamide moiety typically engages in critical hydrogen-bonding networks (mimicking the adenosine ring of ATP), while the 3-bromo substituent provides a lipophilic handle and a potential halogen-bonding site (sigma-hole donor) for selectivity in protein binding pockets.[1]

Physicochemical Profile (Predicted vs. Analog)

Property	Target: 3-Bromoquinoline-7-carboxamide	Analog A: Quinoline-7-carboxamide	Analog B: 3-Bromoquinoline
State (RT)	Solid (Crystalline)	Solid (Crystalline)	Liquid (MP: 13-15°C)
Predicted MP	185°C – 210°C	~200°C	15°C
H-Bond Donors	2 (Amide -NH2)	2 (Amide -NH2)	0
H-Bond Acceptors	2 (Quinoline N, Amide O)	2 (Quinoline N, Amide O)	1 (Quinoline N)
Key Interaction	Halogen Bonding (C-Br[1][3][4][5][6][7][8]...O/N)	Zigzag H-Bond Chains	-Stacking

Comparative Analysis: Methodologies

When characterizing this scaffold, researchers must choose between three primary structural determination methods. Single Crystal XRD is the required standard for resolving the halogen-bonding network.[1]

Method A: Single Crystal X-Ray Diffraction (SC-XRD) [Gold Standard][1]

- Objective: Determine absolute 3D arrangement, packing motifs, and weak interactions (halogen bonds).
- Resolution: < 0.8 Å.
- Pros: Unambiguous determination of the Br-substituent orientation relative to the amide plane; direct observation of solvent inclusion.
- Cons: Requires high-quality single crystals (0.1–0.3 mm).[1]

Method B: Powder X-Ray Diffraction (PXRD)[1]

- Objective: Phase identification and purity check.

- Pros: Rapid (< 30 mins); no need for large crystals.[1]
- Cons: Cannot resolve specific intermolecular interactions (e.g., Br...O distances) without complex Rietveld refinement; 1D data representation.

Method C: Computational Prediction (DFT/CSP)[1]

- Objective: Predict lowest energy conformers.
- Pros: Zero material cost; predicts theoretical density.[1]
- Cons: Often fails to accurately predict halogen bonding strength and solvent effects in the crystal lattice.[1]

Experimental Protocol: Crystallization & Data Acquisition

To generate the missing dataset for **3-Bromoquinoline-7-carboxamide**, follow this self-validating protocol designed to induce crystallization of planar heterocyclic amides.

Phase I: Synthesis & Purification

- Precursor: Start with 3-Bromoquinoline-7-carboxylic acid (CAS: 1344046-13-4).[9]
- Conversion: Activate with T3P (Propylphosphonic anhydride) or Thionyl Chloride (), then react with aqueous ammonia ().[1]
- Purification: Recrystallize from Ethanol/Water (9:1) to remove trace acid.[1] Purity >98% (HPLC) is required for high-quality diffraction.[1]

Phase II: Crystallization Screening (The "Vapor Diffusion" Method)

Amides often form needles that are unsuitable for X-ray.[1] Use Slow Vapor Diffusion to grow block-like prisms.[1]

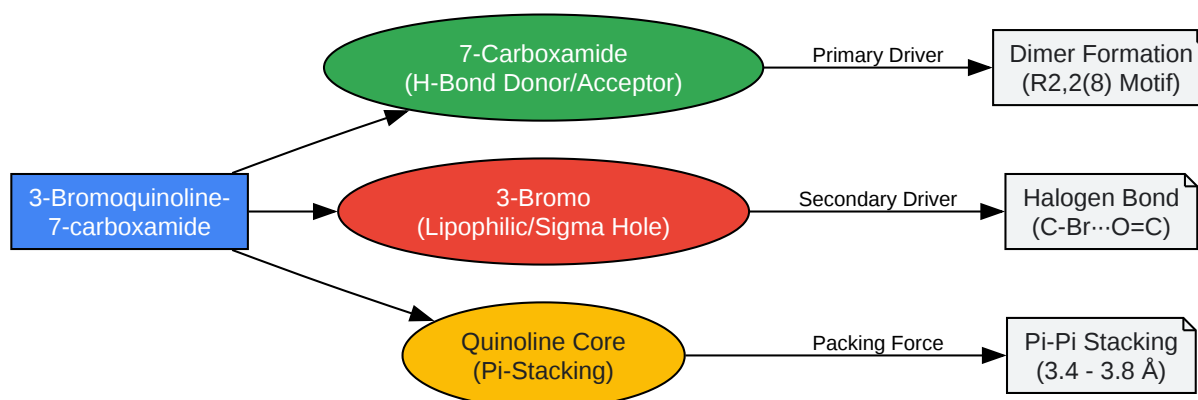
- Dissolve: 10 mg of target in 1 mL of DMSO or DMF (Good solvent).
- Precipitant: Place the open vial inside a larger jar containing 10 mL of Methanol or Water (Poor solvent).
- Seal & Wait: Seal the outer jar. Allow to stand undisturbed for 3-7 days at 20°C.
 - Mechanism:[1][7][8] Methanol vapor slowly diffuses into the DMSO, lowering solubility gradually and promoting ordered lattice growth.[1]

Phase III: Data Collection Strategy

- Temperature: Collect data at 100 K (Cryostream).
 - Reasoning: Reduces thermal vibration of the heavy Bromine atom, preventing "smearing" of electron density maps.[1]
- Exposure: High-redundancy scan (>10-fold coverage).
 - Reasoning: Essential to resolve the anomalous scattering of Bromine for absolute structure determination (if chiral impurities exist) and precise bond lengths.[1]

Structural Interaction Logic (SAR)

The following diagram illustrates the critical structural features that the X-ray data must resolve to validate the compound's utility in drug design.



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Figure 1: Structural Activity Relationship (SAR) and predicted crystallographic interaction nodes.[1]

Data Analysis: What to Look For

Once the structure is solved, compare your data against the Quinoline-7-carboxamide baseline (Ref 1) using these metrics.

Metric 1: The Amide "Head-to-Head" Dimer[1]

- Expectation: Primary amides typically form a centrosymmetric dimer (graph set motif).[1]
- Comparison: In Quinoline-7-carboxamide, this dimer links molecules into a zigzag chain.[1]
- Validation: Measure the distance. Typical range: 2.8 – 3.0 Å.[1] If > 3.2 Å, the packing is dominated by other forces (likely the Bromine).[1]

Metric 2: The Halogen Bond (The "Novel" Feature)

- Expectation: The Bromine atom at position 3 is electron-poor at its tip (sigma hole).[1] It will seek an electron-rich partner (Oxygen of the amide or Nitrogen of the quinoline ring).[1]
- Validation: Measure the angle.
 - Ideal Halogen Bond: Angle [1]
 - Distance: Less than the sum of van der Waals radii (< 3.37 Å).[1]
 - Significance: If this bond exists in the crystal, it strongly suggests the molecule can engage in similar specific interactions within a protein binding pocket.[1]

Metric 3: Planarity

- Expectation: The amide group can rotate relative to the quinoline ring.[\[1\]](#)

- Measurement: Calculate the torsion angle

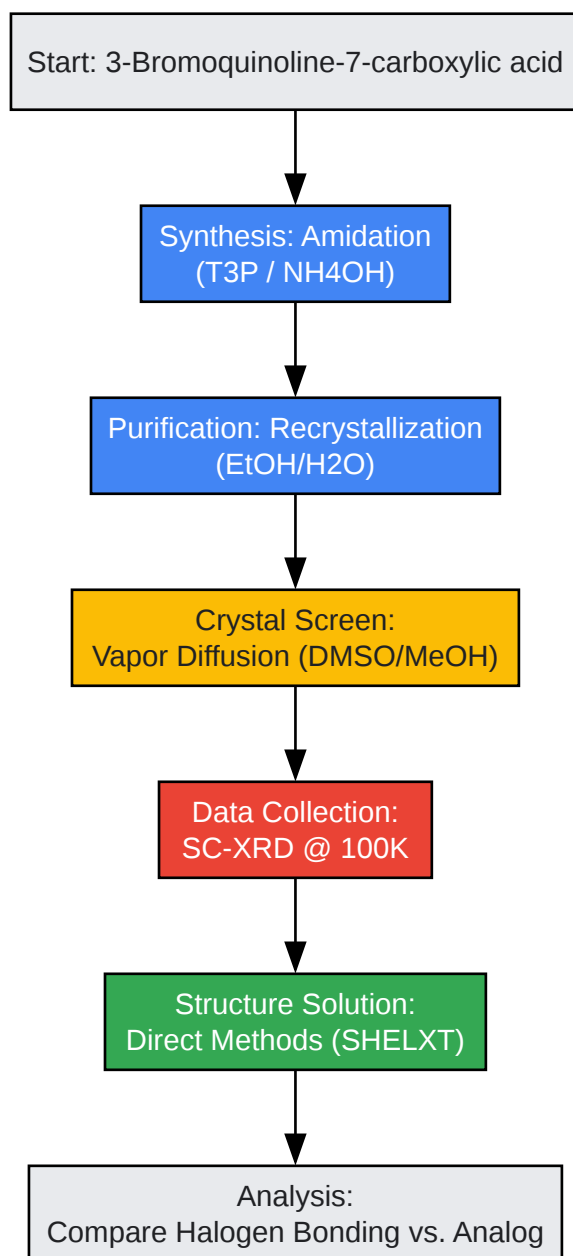
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- Target:

indicates coplanarity (extended conjugation), favored for intercalation.

indicates steric strain.[\[1\]](#)

Workflow Summary



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Figure 2: Step-by-step workflow for generating the crystallographic dataset.[1]

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- Quinoline-7-carboxamide Crystal Structure
 - Source: ResearchGate / CSD.[1]

- Title: Molecular structure of quinoline-7-carboxamide determined by single-crystal X-ray analysis.[1]
- URL:
- 3-Bromoquinoline Physical Properties
 - Source: PubChem / NIST.[1]
 - Title: 3-Bromoquinoline Compound Summary (CID 21413).[1][10]
 - URL:[1]
- Synthesis of Quinoline Carboxamides
 - Source: National Institutes of Health (NIH).[1]
 - Title: Discovery of Novel 3-Quinoline Carboxamides as Potent ATM Kinase Inhibitors.[1]
 - URL:[1]
- Precursor Availability (7-Carboxylic Acid)
 - Source: BLD Pharm / Apollo Scientific.[1]
 - Title: 3-Bromoquinoline-7-carboxylic acid (CAS 1344046-13-4) Data Sheet.[9][11]
 - URL:[1]

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